[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine
Description
Systematic IUPAC Nomenclature and Isomerism Considerations
[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine is a secondary amine derivative characterized by the presence of two key structural components: a 2-(3-bromophenyl)ethyl moiety and a cyclopropylmethyl group, both connected to a nitrogen atom. According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines, the systematic name for this compound is N-[2-(3-bromophenyl)ethyl]-1-cyclopropylmethanamine.
The compound belongs to the class of cyclopropylamine derivatives, which are characterized by a cyclopropylmethyl group attached to an amine nitrogen. This structure positions it within a class of compounds known for their potential biological activities, particularly in the modulation of neurotransmitter systems.
From a structural isomerism perspective, several considerations are important:
- Positional isomerism related to the bromo substituent on the phenyl ring (3-bromo versus potential 2-bromo or 4-bromo positions)
- Chain isomerism possibilities with respect to the ethyl linker between the phenyl group and the nitrogen atom
- Potential for geometric arrangements around the nitrogen center
The current compound features the bromine atom at the meta position (3-position) of the phenyl ring, which differentiates it from its ortho (2-position) and para (4-position) isomers. This specific positioning affects the electronic distribution throughout the molecule and consequently influences its chemical reactivity and spectroscopic properties.
Properties
IUPAC Name |
2-(3-bromophenyl)-N-(cyclopropylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-3-1-2-10(8-12)6-7-14-9-11-4-5-11/h1-3,8,11,14H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTQCPOXODHCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine typically involves:
- Introduction of the 3-bromo substituent on the phenyl ring via selective bromination.
- Formation of the ethylamine side chain.
- Installation of the cyclopropylmethyl amine moiety through reductive amination or related transformations.
- Use of protective groups to manage amine functionalities during multi-step synthesis.
- Palladium-catalyzed cross-coupling reactions to form key C–N bonds.
Detailed Preparation Methods
Bromination of Phenyl Precursors
Selective bromination of the phenyl ring at the 3-position is achieved using N-bromosuccinimide (NBS) in acetonitrile at mild temperatures (around 20–30 °C) for several hours (e.g., 5 h). The reaction mixture is then worked up by aqueous extraction and purified by silica gel chromatography to isolate the 3-bromo-phenyl intermediate.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS, CH3CN | 20–30 °C | 5 h | Moderate | Selective for 3-position |
Formation of Ethylamine Side Chain and Cyclopropylmethyl Amine Installation
The ethylamine side chain bearing the cyclopropylmethyl amine group is introduced via reductive amination. A key intermediate aldehyde (e.g., cyclopropanealdehyde) reacts with an amine precursor under reductive amination conditions, often using sodium cyanoborohydride or borane complexes as reducing agents.
- Protection of amine groups using Boc (tert-butoxycarbonyl) or Troc groups facilitates selective reactions.
- Deprotection steps follow reductive amination to yield the free amine.
- Reductive amination is performed typically at room temperature or slightly elevated temperatures, under inert atmosphere.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Reductive amination | Cyclopropanealdehyde, NaBH3CN or BH3-Me2S, Boc2O | 0–25 °C | 1–12 h | Protection/deprotection steps |
Palladium-Catalyzed Coupling for C–N Bond Formation
Palladium-catalyzed amination (Buchwald-Hartwig amination) is employed to couple amine intermediates with aryl halides (e.g., 3-bromo-phenyl derivatives) to form the target compound. Typical conditions include:
- Pd2(dba)3 as the palladium source.
- XantPhos or BrettPhos as ligands.
- t-BuONa as base.
- Solvents such as toluene or tert-amyl alcohol.
- Reaction temperatures around 90–110 °C.
- Reaction time approximately 12 h under nitrogen atmosphere.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed coupling | Pd2(dba)3, XantPhos or BrettPhos, t-BuONa, toluene | 90–110 °C | 12 h | Moderate to good | Under N2, prep-HPLC purification |
Amide Formation and Reduction (Alternative Route)
In some synthetic routes, amide intermediates are formed by condensation of amines with carboxylic acids using coupling agents such as EDCI in pyridine at room temperature. Subsequent reduction of amides to amines is achieved using borane-dimethyl sulfide complexes in THF at 0–60 °C.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Amide formation | EDCI, pyridine, carboxylic acid | 25 °C | 12 h | Mild conditions |
| Amide reduction | BH3-Me2S, THF | 0–60 °C | 6–7 h | Efficient conversion to amine |
Representative Synthetic Scheme Summary
| Step No. | Reaction Type | Key Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | NBS, CH3CN, 20–30 °C, 5 h | 3-Bromo-phenyl intermediate |
| 2 | Reductive amination | Cyclopropanealdehyde, NaBH3CN or BH3-Me2S, Boc2O, 0–25 °C | Protected cyclopropylmethyl amine |
| 3 | Pd-catalyzed amination | Pd2(dba)3, XantPhos/BrettPhos, t-BuONa, toluene, 90–110 °C | Coupling to form target amine |
| 4 | Amide formation & reduction | EDCI, pyridine, BH3-Me2S, THF | Alternative amine formation |
Research Findings and Yields
- The palladium-catalyzed coupling reactions typically yield the desired product in moderate to good yields after purification by preparative HPLC, indicating efficient C–N bond formation.
- Reductive amination and amide reduction steps proceed with high conversion rates as confirmed by LCMS monitoring.
- Bromination using NBS is selective and mild, minimizing side reactions.
- Protection and deprotection steps are crucial for managing functional group compatibility, with Boc and Troc groups commonly employed.
Summary Table of Key Parameters
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as the Sandmeyer reaction, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Copper(I) bromide, diazonium salts, aqueous or organic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
1.1 Synthetic Routes
The synthesis of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine typically involves the reaction of 3-bromobenzylamine with cyclopropylmethyl halides under basic conditions. Common bases include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Elevated temperatures are often employed to ensure complete conversion of starting materials.
1.2 Reaction Types
The compound can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or thiols.
- Oxidation Reactions : The amine group can be oxidized to form imines or nitriles.
- Reduction Reactions : It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Medicinal Chemistry
2.1 Pharmaceutical Applications
In medicinal chemistry, [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine serves as a building block for synthesizing pharmaceutical agents. Its structural features may contribute to developing drugs targeting specific biological pathways or receptors, particularly in neuropharmacology and oncology .
2.2 Case Studies
Several studies have highlighted the potential of similar compounds in treating conditions modulated by histamine receptors, including cognitive disorders and cardiovascular issues. For instance, derivatives of cyclopropylamines have shown promise as histamine H3 receptor ligands, which are implicated in memory and cognitive processes .
Additionally, compounds related to this structure have demonstrated anti-cancer properties by inhibiting specific cancer cell lines, showcasing their potential for therapeutic use .
Material Science
The compound's reactivity and functional groups make it suitable for incorporation into polymers or advanced materials. Its unique structure can enhance the properties of materials used in various industrial applications.
Summary of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules; versatile reaction capabilities |
| Medicinal Chemistry | Building block for pharmaceuticals; potential in neuropharmacology and oncology |
| Material Science | Used in the production of specialty chemicals and advanced materials |
Mechanism of Action
The mechanism of action of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine, differing primarily in substituents, aromatic systems, or amine-group modifications.
Structural Analogs with Cyclopropane Moieties
Key Differences :
- The tetrahydropyranylthio substituent in the analogs introduces sulfur and oxygen heteroatoms, altering electronic properties compared to the bromophenyl group.
- The bromophenyl group in the target compound enhances lipophilicity and may influence binding interactions in biological systems.
Brominated Aromatic Amines
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features | Reference |
|---|---|---|---|---|---|
| 1-(3-Bromophenyl)ethylamine | C₁₂H₁₆BrN | 252.17 g/mol | 3-Bromophenyl, allyl-amine | Features an allyl-amine group instead of cyclopropane | |
| [(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine | C₁₅H₂₂BrFN₂ | 341.25 g/mol | 3-Bromo-4-fluorophenyl, piperidinylpropyl | Incorporates fluorine and a piperidine ring, enhancing basicity |
Key Differences :
- The fluorine atom in modifies electronic effects and metabolic stability compared to pure bromophenyl systems.
Halogenated Ethylamine Derivatives
Biological Activity
Overview
[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Synthesis
The synthesis of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine typically involves the nucleophilic substitution reaction between 3-bromo-phenyl-ethylamine and cyclopropylmethyl bromide. This reaction is generally facilitated by bases such as sodium hydride or potassium carbonate under controlled conditions to optimize yield and purity .
The biological activity of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine primarily arises from its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, modulating various biological pathways. Understanding its binding affinity and specificity is crucial for elucidating its full mechanism of action .
Pharmacological Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been investigated for its efficacy in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer models. Moreover, it has shown promise in modulating neurotransmitter systems, which may be relevant for treating neurodegenerative disorders .
Comparative Analysis
To understand the uniqueness of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| [2-(3-Chloro-phenyl)-ethyl]cyclopropylmethyl-amine | Chlorine substituent | Antimicrobial activity |
| [2-(3-Fluoro-phenyl)-ethyl]cyclopropylmethyl-amine | Fluorine substituent | Reduced reactivity |
| [2-(3-Methyl-phenyl)-ethyl]cyclopropylmethyl-amine | Methyl substituent | Enhanced binding affinity |
The presence of the bromine atom in [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine contributes to its distinct electronic and steric properties, influencing its reactivity and interactions with biological targets compared to its analogs .
Case Studies
- Anticancer Activity : A study demonstrated that [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine significantly inhibited the growth of breast cancer cells in vitro, showing a dose-dependent response. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
- Neuroprotective Effects : In preclinical models of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced neuronal cell death. It was found to modulate nitric oxide synthase activity, which is critical in neuroinflammatory processes .
Q & A
Q. What are the established synthetic routes for [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine, and what factors influence reaction yields?
Q. How is the molecular structure of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine validated experimentally?
- Methodological Answer : X-ray crystallography using SHELXL (v2018+) is the gold standard for structural confirmation . Key parameters include:
- R-factor refinement : Aim for <0.05 for high-resolution data.
- ORTEP-3 visualization : Validates bond angles (e.g., cyclopropane C-C-C ~60°) and torsional strain .
Complementary techniques: - ¹H/¹³C NMR : Compare experimental shifts (e.g., cyclopropane protons at δ 0.5-1.5 ppm) with DFT-calculated values.
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in cyclopropane) or polymorphism. Strategies:
Variable-temperature NMR : Detect conformational flexibility (e.g., coalescence temperature analysis for cyclopropane ring dynamics).
DFT geometry optimization : Compare minimized structures (B3LYP/6-311+G(d,p)) with crystallographic data to identify strain-induced distortions .
Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion anisotropy .
Q. What strategies optimize the enantioselective synthesis of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine?
- Methodological Answer : Chiral induction methods:
- Asymmetric cyclopropanation : Use Evans-Sjögren ligands (e.g., (R,R)-PhBox) with Rh catalysts (ee >90%) .
- Kinetic resolution : Employ lipases (e.g., CAL-B) in transesterification of intermediates (selectivity factor s >20).
Data Table :
| Method | Catalyst/Enzyme | ee (%) | Reference |
|---|---|---|---|
| Rh-catalyzed | (R,R)-PhBox | 92 | |
| Enzymatic | CAL-B | 85 |
Q. How does the bromine substituent influence the compound's biological activity, and what assays validate these effects?
- Methodological Answer : The 3-bromo group enhances lipophilicity (logP +0.8) and modulates target binding via halogen bonding. Assays:
- In vitro cytotoxicity : IC₅₀ determination against HeLa cells (compare with non-brominated analogs) .
- Molecular docking : Simulate interactions with receptors (e.g., σ-1 receptor; Glide SP score >−8 kcal/mol).
- SAR studies : Synthesize 3-Cl/3-I analogs to isolate electronic vs. steric effects .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
